molecular formula C44H36Fe2P2 B15351091 (R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocen

(R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocen

Cat. No.: B15351091
M. Wt: 738.4 g/mol
InChI Key: SEYCBGNMSDVEEA-UHFFFAOYSA-N
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Description

The compound "(R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene" is a chiral diphosphine ligand featuring two ferrocene units connected by a biferrocenyl backbone. This unique arrangement provides the compound with distinct electrochemical properties and makes it an important ligand in asymmetric catalysis, as it can promote enantioselective reactions effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene generally involves the following steps:

  • Formation of the biferrocenyl backbone: : This can be achieved through a Ullmann coupling reaction, which involves the coupling of two ferrocene units using a copper catalyst under elevated temperatures.

  • Phosphination: : The biferrocenyl backbone is then treated with diphenylphosphine chloride in the presence of a strong base, like sodium hydride, to introduce the diphenylphosphine groups.

Industrial Production Methods: On an industrial scale, similar methodologies are employed but often optimized for scalability and cost-efficiency. Using continuous-flow reactors and optimized catalysts can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation and Reduction: : (R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene can undergo oxidation and reduction due to its ferrocenyl units. This redox activity can be harnessed in electrochemical applications.

Substitution Reactions: : The phosphorus atoms in the diphenylphosphine groups can participate in substitution reactions with various electrophiles, leading to the formation of diverse organophosphine derivatives.

Common Reagents and Conditions:
  • Oxidation: : Performed using oxidizing agents such as ferric chloride or iodine.

  • Reduction: : Typically involves reducing agents like lithium aluminum hydride.

  • Substitution: : Requires electrophiles like alkyl halides and may involve catalysts like palladium complexes.

Major Products Formed: The major products from these reactions include oxidized and reduced forms of the compound, as well as substituted derivatives with different functional groups replacing the hydrogen atoms on the phosphine ligands.

Scientific Research Applications

(R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene has broad scientific research applications:

Chemistry:
  • Asymmetric Catalysis: : It is widely used as a chiral ligand in asymmetric hydrogenation and other enantioselective catalytic processes.

Biology:
  • Biomimetic Chemistry: : Used in the design of biomimetic catalysts that replicate enzyme activity.

  • Drug Development: : As a chiral ligand, it can help synthesize enantiomerically pure pharmaceuticals.

Medicine:
  • Diagnostic Tools: : Research is exploring its use in creating advanced diagnostic tools due to its unique redox properties.

Industry:
  • Material Science: : Applied in the development of new materials with specific electronic properties.

  • Environmental Catalysis: : Investigated for its role in catalytic processes for environmental remediation.

Mechanism of Action

Mechanism: The effectiveness of (R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene in catalysis primarily stems from its ability to create a chiral environment around metal centers, promoting enantioselective transformations.

Molecular Targets and Pathways: The compound coordinates with transition metals like rhodium, palladium, and platinum, forming stable complexes that serve as active catalytic species. These complexes then participate in various catalytic cycles, influencing reaction pathways to favor the formation of one enantiomer over the other.

Comparison with Similar Compounds

Similar Compounds:

  • 1,1'-Bis(diphenylphosphino)ferrocene: : A similar ligand but with a simpler structure, lacking the extended biferrocenyl backbone.

  • 2,2''-Bis(diphenylphosphino)-1,1''-binaphthyl: : Another chiral diphosphine ligand used in asymmetric catalysis.

  • (S,S)-Et-FerroTANE: : A structurally related ligand with ethyl groups instead of phenyl groups on the phosphines.

Uniqueness: (R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene stands out due to its ability to provide a more rigid and sterically demanding environment, which can enhance the selectivity and efficiency of catalytic processes compared to simpler analogs.

List of Similar Compounds:
  • 1,1'-Bis(diphenylphosphino)ferrocene

  • 2,2''-Bis(diphenylphosphino)-1,1''-binaphthyl

  • (S,S)-Et-FerroTANE

Hope this helps! Anything to add?

Properties

Molecular Formula

C44H36Fe2P2

Molecular Weight

738.4 g/mol

InChI

InChI=1S/C34H26P2.2C5H5.2Fe/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30;2*1-2-4-5-3-1;;/h1-26H;2*1-5H;;

InChI Key

SEYCBGNMSDVEEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][C]3[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe]

Origin of Product

United States

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